molecular formula C23H24N6O2S2 B10857069 Flt3-IN-17

Flt3-IN-17

Cat. No.: B10857069
M. Wt: 480.6 g/mol
InChI Key: MGKRFMQUFDKUBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FLT3-IN-17 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Introduction of functional groups via substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Large-scale reactors: for the initial synthesis steps.

    Continuous flow systems: to maintain consistent reaction conditions.

    Advanced purification techniques: such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: FLT3-IN-17 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: Functional groups on this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities.

Scientific Research Applications

FLT3-IN-17 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of receptor tyrosine kinases.

    Biology: Investigates the role of FLT3 in cellular signaling pathways.

    Medicine: Explores therapeutic potential in treating FLT3-mutated acute myeloid leukemia.

    Industry: Utilized in the development of new drugs targeting receptor tyrosine kinases.

Mechanism of Action

FLT3-IN-17 is compared with other FLT3 inhibitors such as:

  • Midostaurin
  • Gilteritinib
  • Quizartinib

Uniqueness: this compound is distinguished by its high selectivity and potency against FLT3, making it a valuable compound for targeted therapy in AML. Unlike some other inhibitors, this compound has shown reduced off-target effects and improved efficacy in preclinical studies .

Comparison with Similar Compounds

  • Midostaurin: A multi-kinase inhibitor with broader activity.
  • Gilteritinib: A selective FLT3 inhibitor with dual activity against FLT3 and AXL.
  • Quizartinib: A potent FLT3 inhibitor with a focus on FLT3-ITD mutations.

FLT3-IN-17 continues to be a subject of extensive research, with ongoing studies aimed at further understanding its therapeutic potential and optimizing its clinical applications.

Properties

Molecular Formula

C23H24N6O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

N-[3-[2-(4-piperazin-1-ylanilino)thieno[3,2-d]pyrimidin-7-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C23H24N6O2S2/c1-33(30,31)28-18-4-2-3-16(13-18)20-15-32-21-14-25-23(27-22(20)21)26-17-5-7-19(8-6-17)29-11-9-24-10-12-29/h2-8,13-15,24,28H,9-12H2,1H3,(H,25,26,27)

InChI Key

MGKRFMQUFDKUBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=CSC3=CN=C(N=C32)NC4=CC=C(C=C4)N5CCNCC5

Origin of Product

United States

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